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For Researchers, Scientists, and Drug Development Professionals

Introduction
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan

2,3-dioxygenase (TDO), two key enzymes in the kynurenine pathway of tryptophan catabolism.

Upregulation of these enzymes in the tumor microenvironment leads to tryptophan depletion

and the accumulation of immunosuppressive metabolites, primarily kynurenine. This metabolic

reprogramming fosters an immunosuppressive milieu, facilitating tumor immune evasion. By

inhibiting IDO1 and TDO, IACS-8968 aims to reverse this immunosuppression and restore anti-

tumor immune responses.

Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, have

revolutionized cancer treatment by unleashing the body's own immune system to fight cancer.

However, a significant proportion of patients do not respond to these therapies. A key

mechanism of resistance is the presence of an immunosuppressive tumor microenvironment.

Combining IACS-8968 with checkpoint inhibitors presents a rational therapeutic strategy to

overcome this resistance and enhance the efficacy of immunotherapy. These application notes

provide a summary of preclinical and clinical data, along with detailed experimental protocols

for investigating the synergistic effects of this combination therapy.
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Cancer Model
IDO/TDO
Inhibitor

Checkpoint
Inhibitor

Key Findings Reference

Glioblastoma

(Orthotopic

mouse model)

BGB-5777 (IDO1

inhibitor)
anti-PD-1 mAb

Median Overall

Survival:

Trimodal therapy

(BGB-5777 +

radiotherapy +

anti-PD-1): 40.5

days vs. IgG

control: 20 days

(P<0.001).

Durable tumor

control in >25%

of mice.

[1]

Glioblastoma

(CT-2A

syngeneic

mouse model)

BGB-5777 (IDO1

inhibitor)
anti-PD-1 mAb

Median Overall

Survival:

Trimodal therapy

significantly

increased overall

survival

compared to the

control group

(35.5 vs. 20

days,

respectively;

P<0.001).

[1]

Anti-PD-1-

resistant lung

cancer (Mouse

model)

INCB023843

(IDO1 inhibitor)

- IDO inhibition in

anti-PD-1

resistant mice

reduced tumor

growth and lung

metastasis.

Increased

infiltrating CD8+

T cells and

decreased

[2]
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regulatory T

cells.

Colon

Adenocarcinoma

(MC38

syngeneic

mouse model)

Not specified
anti-CTLA-4 and

anti-PD-1

Tumor Volume

Reduction: 80%

with anti-CTLA-4

and 45% with

anti-PD-1 on day

28 compared to

control.

[3]
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Cancer
Type

IDO
Inhibitor

Checkpoint
Inhibitor

Phase
Key
Findings

Reference

Advanced

Melanoma
Indoximod

Pembrolizum

ab
II

Objective

Response

Rate (ORR):

51% (20%

Complete

Response).

Disease

Control Rate

(DCR): 70%.

Median

Progression-

Free Survival

(PFS): 12.4

months. ORR

for PD-L1

positive: 70%

vs. 46% for

PD-L1

negative.

[4]

Advanced

Solid Tumors
Epacadostat

Pembrolizum

ab
I

ORR in

Melanoma

(n=7): 57%,

DCR: 86%.

ORR in RCC

(n=5): 40%,

DCR: 80%.

Advanced

Sarcoma
Epacadostat

Pembrolizum

ab
II

Limited

antitumor

activity.

Median PFS

was 7.6

weeks.
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Advanced

Melanoma
Epacadostat

Pembrolizum

ab
I/II

Median PFS

(previously

untreated):

22.8 months.

Colorectal

Cancer

(dMMR)

Nivolumab Ipilimumab II

Investigator-

assessed

ORR: 55%.

DCR: 80%.

12-month

Overall

Survival

(OS): 85%.

Experimental Protocols
In Vitro Co-culture of Tumor Cells and T Cells
This protocol is designed to assess the synergistic effect of IACS-8968 and an anti-PD-1

antibody on T-cell-mediated tumor cell killing.

Materials:

Tumor cell line expressing PD-L1 (e.g., MC38, B16F10)

Human or mouse Pan-T cells or CD8+ T cells

IACS-8968

Anti-PD-1 antibody (and isotype control)

Cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2)

IFN-γ

96-well plates

Flow cytometer
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Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)

Procedure:

Tumor Cell Seeding: Seed tumor cells in a 96-well plate at a density of 1-2 x 10^4 cells/well

and allow them to adhere overnight.

IFN-γ Stimulation (Optional): To upregulate PD-L1 expression, treat tumor cells with IFN-γ

(e.g., 100 U/mL) for 24 hours prior to co-culture.

T-cell Preparation: Isolate T cells from human PBMCs or mouse splenocytes using negative

selection kits.

Co-culture Setup:

Remove the medium from the tumor cells.

Add fresh medium containing T cells at a desired Effector:Target (E:T) ratio (e.g., 5:1,

10:1).

Add IACS-8968 at various concentrations (e.g., 10 nM, 100 nM, 1 µM).

Add anti-PD-1 antibody or isotype control at a saturating concentration (e.g., 10 µg/mL).

Include the following control groups:

Tumor cells alone

Tumor cells + T cells

Tumor cells + T cells + IACS-8968

Tumor cells + T cells + anti-PD-1 antibody

Tumor cells + T cells + Isotype control

Incubation: Co-culture the cells for 48-72 hours at 37°C and 5% CO2.

Endpoint Analysis:
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Cytotoxicity: Measure tumor cell lysis using an LDH or Calcein-AM release assay

according to the manufacturer's instructions.

T-cell Activation: Collect T cells and stain for activation markers such as CD69, CD25, and

intracellular IFN-γ and Granzyme B for flow cytometric analysis.

Cytokine Production: Collect the supernatant and measure cytokine levels (e.g., IFN-γ,

TNF-α) using ELISA or a multiplex bead array.

In Vivo Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of IACS-8968 in

combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.

Materials:

Syngeneic mouse strain (e.g., C57BL/6)

Syngeneic tumor cell line (e.g., MC38, B16F10)

IACS-8968 formulated for in vivo administration

Anti-mouse PD-1 antibody (and isotype control)

Phosphate-buffered saline (PBS)

Syringes and needles

Calipers

Procedure:

Tumor Cell Inoculation: Subcutaneously inject 5 x 10^5 to 1 x 10^6 tumor cells in 100 µL of

PBS into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and

width of the tumors with calipers. Calculate tumor volume using the formula: Volume =

(Length x Width^2) / 2.
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Randomization and Treatment Initiation: When tumors reach a palpable size (e.g., 50-100

mm³), randomize the mice into treatment groups (n=8-10 mice per group):

Vehicle control (e.g., PBS)

IACS-8968 alone

Anti-PD-1 antibody alone

IACS-8968 + anti-PD-1 antibody

Isotype control antibody

Drug Administration:

IACS-8968: Administer orally (p.o.) or intraperitoneally (i.p.) daily or twice daily at a

predetermined dose.

Anti-PD-1 Antibody: Administer i.p. at a dose of, for example, 200 µg per mouse every 3-4

days.

Efficacy Evaluation:

Continue to monitor tumor growth throughout the study.

Record animal body weights as an indicator of toxicity.

The primary endpoint is typically tumor growth inhibition or overall survival.

Pharmacodynamic and Immune Analysis (Optional):

At the end of the study, or at specific time points, tumors, spleens, and tumor-draining

lymph nodes can be harvested.

Prepare single-cell suspensions for flow cytometric analysis of immune cell populations

(e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
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Analyze kynurenine and tryptophan levels in plasma or tumor tissue by LC-MS/MS to

confirm target engagement of IACS-8968.

Mandatory Visualization
Signaling Pathways
// Pathway connections Tumor_Cell -> IDO_TDO [label="Upregulates", style=dashed,

color="#EA4335"]; APC -> IDO_TDO [label="Expresses", style=dashed, color="#FBBC05"];

Tryptophan -> IDO_TDO [dir=none]; IDO_TDO -> Kynurenine [label="Metabolizes"];

Kynurenine -> T_Cell [label="Suppresses\n(via AhR)", color="#EA4335"]; Tryptophan -> T_Cell

[label="Required for\nProliferation", style=dashed, color="#34A853"]; IDO_TDO -> Tryptophan

[label="Depletes", color="#EA4335"];

Tumor_Cell -> PDL1 [label="Expresses", style=dashed, color="#EA4335"]; APC -> PDL1

[label="Expresses", style=dashed, color="#FBBC05"]; T_Cell -> PD1 [label="Expresses",

style=dashed, color="#4285F4"]; PDL1 -> PD1 [label="Binds to", color="#5F6368"]; PD1 ->

T_Cell [label="Inhibits Activation", color="#EA4335"];

// Inhibitor actions IACS8968 -> IDO_TDO [label="Inhibits", color="#34A853", style=bold,

arrowhead=tee]; Checkpoint_Inhibitor -> PD1 [label="Blocks Binding", color="#4285F4",

style=bold, arrowhead=tee];

// Logical relationship {rank=same; IACS8968; Checkpoint_Inhibitor;} IACS8968 -> T_Cell

[label="Restores Proliferation\n& Activation", style=dotted, color="#34A853"];

Checkpoint_Inhibitor -> T_Cell [label="Restores Activation", style=dotted, color="#4285F4"]; }

dot Caption: Combined inhibition of IDO/TDO and PD-1 pathways to enhance anti-tumor

immunity.

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b10800652?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypothesis:
Combination therapy is synergistic

coculture tumor_model Conclusion:
Evaluate therapeutic potential

analysis_invitro analysis_invivo

Click to download full resolution via product page

Logical Relationship

Immunosuppressive
Tumor Microenvironment

IDO_TDO CheckpointSynergistic
Anti-Tumor Immunity

IACS8968

Inhibits

CPI

Inhibits

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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